molecular formula C16H22N2O4 B2540022 Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate CAS No. 219770-48-6

Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate

Cat. No.: B2540022
CAS No.: 219770-48-6
M. Wt: 306.362
InChI Key: UDWBTBCIVQDHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives have established themselves as one of the most significant classes of biologically active scaffolds in modern medicinal chemistry. The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. These compounds are characterized by their six-membered ring containing two nitrogen atoms at opposite positions, which provides unique structural and pharmacological properties that have made them indispensable in drug discovery and development.

The two opposing nitrogen atoms in a six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and more acceptors and donors of hydrogen bonds. These structural characteristics frequently result in greater water solubility, oral bioavailability, and absorption, distribution, metabolism, and excretion characteristics, as well as improved target affinity and specificity. The broad and potent activity of piperazine has established it as one of the biologically important scaffolds, with derivatives showing significant biological actions including antimicrobial, antidepressant, anticonvulsant, anti-parkinson, anti-inflammatory, antipsychotic, antioxidant, antidiabetic, antiarrhythmic, antiproliferative, anxiolytic, antialzheimer, antimalarial, antihypertensive, antiplatelet aggression and antihistaminic activity.

The medicinal chemistry applications of piperazines extend across multiple therapeutic areas. These agents possess a flexible binding feature with a general binding motif which offers potent and selective ligands for a variety of biological targets. Furthermore, interaction with deoxyribonucleic acid is another outstanding feature of compounds containing piperazine substituents. Recent research has demonstrated that piperazines are interestingly more potent and active than the taxane family, sorafenib, cisplatin and doxorubicin, which are widely prescribed chemotherapeutic agents against different tumors.

Therapeutic Area Representative Activities Mechanism of Action
Central Nervous System Antidepressant, Anticonvulsant, Antipsychotic Neurotransmitter receptor modulation
Oncology Antiproliferative, Anticancer DNA interaction, Apoptosis induction
Infectious Diseases Antimicrobial, Antimalarial, Anthelmintic Pathogen-specific targeting
Cardiovascular Antihypertensive, Antiarrhythmic Ion channel modulation
Metabolic Disorders Antidiabetic, Antioxidant Enzyme inhibition, Free radical scavenging

Structural Significance of Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate

This compound represents a sophisticated example of rational drug design within the piperazine class of compounds. This synthetic organic compound features a molecular formula of C16H22N2O4 and a molecular weight of 306.36 grams per mole. The compound's structure incorporates several key pharmacophoric elements that contribute to its potential biological activity and synthetic utility.

The structural architecture of this compound can be analyzed through its constituent components. The piperazine core provides the fundamental scaffold that is known for its biological activity and favorable pharmacokinetic properties. The tert-butyl carboxylate group serves as a protecting group that enhances the compound's stability and lipophilicity while providing a site for potential metabolic transformation. The 3-hydroxybenzoyl substituent introduces additional hydrogen bonding capabilities and aromatic interactions that can influence binding affinity to biological targets.

The International Union of Pure and Applied Chemistry name for this compound is this compound, and it is identified by the Chemical Abstracts Service registry number 219770-48-6. The compound exists as a white to yellow solid under standard conditions, indicating its crystalline nature and relative stability.

Structural Feature Chemical Contribution Biological Significance
Piperazine ring Six-membered heterocycle with two nitrogens Provides core pharmacophore with favorable drug-like properties
Tert-butyl carboxylate Bulky ester protecting group Enhances lipophilicity and metabolic stability
3-Hydroxybenzoyl Aromatic ketone with hydroxyl substitution Enables hydrogen bonding and π-π interactions
Overall molecular weight 306.36 Optimal size for drug-like properties Falls within acceptable range for oral bioavailability

The synthetic accessibility of this compound has been demonstrated through various chemical synthesis protocols. The synthesis typically involves the reaction of piperazine derivatives with tert-butyl and hydroxybenzoyl groups under controlled conditions. The reaction conditions typically require an inert atmosphere to prevent moisture interference, with solvents such as dichloromethane or dimethylformamide commonly employed to dissolve reactants and facilitate the reaction.

Historical Development and Research Milestones

The historical development of piperazine derivatives in medicinal chemistry has been marked by several significant milestones that have shaped our understanding of their therapeutic potential. Piperazines were originally named because of their chemical similarity with piperidine, part of the structure of piperine in the black pepper plant Piper nigrum. The addition of the azane infix to piperazine refers to the extra nitrogen atom compared to piperidine, although it is important to note that piperazines are not derived from plants in the Piper genus.

The evolution of piperazine chemistry has been driven by the recognition of their unique structural properties and biological activities. Early research focused on the basic synthesis and characterization of the piperazine core structure, which was first formed by the ammoniation of 1,2-dichloroethane or ethanolamine. This reaction was mainly used for production of ethylene diamine, but piperazine emerged as a significant side product that demonstrated valuable pharmaceutical properties.

The systematic exploration of piperazine derivatives gained momentum as researchers recognized their potential as therapeutic agents. Various synthetic protocols have been reported for piperazine and its derivatives, with recent publications focusing on innovative synthetic approaches that enable the preparation of complex derivatives like this compound. The structure-activity relationship concerning different biological activities of various piperazine-containing drugs has been highlighted to provide a good understanding to researchers for future research on piperazines.

Recent advances in synthetic methodology have enabled the preparation of sophisticated piperazine derivatives through photocatalytic approaches and other modern techniques. For example, the development of acridine salt photocatalysts has allowed for one-step synthesis of complex piperazine derivatives, effectively shortening synthesis pathways and reducing byproduct formation. These methodological advances have been crucial in enabling the synthesis of compounds like this compound with high yields and purity.

Time Period Research Milestone Impact on Field
Early 20th Century Discovery of piperazine core structure Established fundamental chemistry of six-membered dinitrogen heterocycles
Mid-20th Century Recognition of biological activity Led to development of first therapeutic applications
Late 20th Century Structure-activity relationship studies Enabled rational design of piperazine derivatives
Early 21st Century Advanced synthetic methodologies Facilitated synthesis of complex derivatives like tert-butyl compounds
Current Era Computational design and optimization Integration of molecular modeling with synthetic chemistry

The contemporary research landscape for piperazine derivatives is characterized by comprehensive approaches that combine synthetic chemistry, biological evaluation, and computational modeling. This comprehensive review aims to provide a scientific understanding of piperazine derivatives in medicinal chemistry, offering insights into their potential as valuable candidates for drug discovery and development. The synthesis of piperazine derivatives encompasses both classical and modern synthetic methods, allowing for the introduction of various substituents and functional groups to modulate their pharmacological properties.

Properties

IUPAC Name

tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)14(20)12-5-4-6-13(19)11-12/h4-6,11,19H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWBTBCIVQDHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-hydroxybenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Protection of Piperazine: Piperazine is reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.

    Acylation: The protected piperazine is then reacted with 3-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 3-hydroxybenzoyl piperazine-1-carboxylate.

    Reduction: Reduction of the carbonyl group can yield 3-hydroxybenzyl piperazine-1-carboxylate.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate has shown promise as a lead compound in the development of therapeutics targeting various diseases, particularly neurodegenerative disorders.

  • Neuroprotective Properties : Studies have indicated that this compound may exhibit protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound's ability to inhibit β-secretase and acetylcholinesterase suggests its potential as a treatment option for cognitive decline associated with neurodegeneration .
  • Anti-inflammatory Activity : Research has demonstrated that derivatives of this compound can reduce inflammatory markers such as TNF-α and IL-6 in cellular models, indicating a potential role in managing inflammation-related conditions .

Biological Research

In biological research, this compound serves as a valuable tool for studying enzyme interactions and biological pathways.

  • Enzyme Substrate Interaction Studies : The compound can be utilized as a probe to investigate interactions between enzymes and substrates, particularly in the context of drug metabolism and action mechanisms .
  • Synthesis of Bioactive Molecules : As a building block, it can be employed to synthesize more complex molecules that exhibit biological activity, aiding in the exploration of new therapeutic agents .

Industrial Applications

The unique chemical properties of this compound make it suitable for various industrial applications.

  • Specialty Chemicals Production : The compound can be used in the synthesis of specialty chemicals, which are critical in manufacturing processes across various industries, including pharmaceuticals and agrochemicals .
  • Coatings and Adhesives : Its chemical stability and reactivity allow for applications in formulating coatings and adhesives that require specific performance characteristics.

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on astrocytes exposed to Aβ peptides. Results indicated that the compound significantly improved cell viability and reduced markers of inflammation compared to untreated controls. This suggests its potential utility in developing therapies for Alzheimer’s disease .

Case Study 2: Anti-inflammatory Activity

In vivo experiments assessed the anti-inflammatory effects of related compounds derived from this compound using a carrageenan-induced rat paw edema model. The results showed significant inhibition of edema formation, indicating promising anti-inflammatory properties suitable for therapeutic applications .

Table 1: Biological Activities Comparison

PropertyThis compoundReference
Neuroprotective EffectSignificant improvement in astrocyte viability
Anti-inflammatory ActivityInhibition of TNF-α production
Enzyme Inhibitionβ-secretase and acetylcholinesterase inhibition

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with target molecules, enhancing binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The 3-hydroxybenzoyl group may improve aqueous solubility compared to halogenated or nitro-substituted analogs but could increase susceptibility to oxidative degradation .
  • Fluorinated derivatives (e.g., 2j) often exhibit enhanced bioavailability and resistance to enzymatic cleavage .

Common Methodology:

Most analogs are synthesized via nucleophilic substitution or amidation reactions using tert-butyl piperazine-1-carboxylate as a starting material. For example:

  • Amidation: Reaction of activated carboxylic acids (e.g., 4-(3-nitrophenoxy)butanoic acid) with tert-butyl piperazine-1-carboxylate using coupling agents like HOAt/EDCI .
  • Buchwald-Hartwig Coupling : Used to introduce aryl/heteroaryl groups (e.g., pyridinyl or ferrocenyl moieties) .

Hypothetical Synthesis of Target Compound :
To synthesize this compound, 3-hydroxybenzoic acid could be activated as an acyl chloride and coupled with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., K₂CO₃ in CH₃CN, reflux) . Protection of the hydroxyl group may be necessary to prevent side reactions.

Stability and Degradation

  • Acid Sensitivity : Boc-protected piperazines are generally stable under neutral conditions but susceptible to acidic deprotection. For instance, compounds 1a and 1b degraded in simulated gastric fluid due to Boc cleavage .
  • Oxidative Stability : The 3-hydroxybenzoyl group may render the compound prone to oxidation, unlike fluorinated or chlorinated analogs .

Biological Activity

Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a tert-butyl group and a hydroxylated benzoyl moiety. Its molecular formula is C15H22N2O3C_{15}H_{22}N_{2}O_{3} with a molecular weight of approximately 278.35 g/mol. The presence of the hydroxyl group enhances its solubility and potential interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, related piperazine derivatives have shown effectiveness in scavenging free radicals in various assays, including DPPH and electroanalytical methods . This suggests that the compound may protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Research indicates that piperazine derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents . The mechanism likely involves disrupting cellular processes or inhibiting key enzymes necessary for microbial survival.

Central Nervous System Activity

Piperazine derivatives have been explored for their effects on the central nervous system (CNS). In behavioral tests, compounds structurally related to this compound demonstrated anxiolytic-like effects and improved sleep duration in animal models . These findings indicate potential applications in treating anxiety disorders and sleep disturbances.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
  • Receptor Modulation : It could act on neurotransmitter receptors, influencing mood and behavior.
  • Cell Signaling Pathways : By modulating key signaling pathways such as PI3K/Akt/mTOR, it may induce apoptosis in cancer cells, suggesting anticancer potential .

Case Studies

  • Antioxidant Study : A study focused on piperazine derivatives reported that certain compounds exhibited IC50 values in the micromolar range for antioxidant activity, indicating their potential as therapeutic agents against oxidative damage .
  • CNS Activity Evaluation : In a behavioral pharmacology study, a derivative similar to this compound was tested for anxiolytic effects. Results showed a significant decrease in anxiety-like behaviors at doses of 9.4 mg/kg to 37.6 mg/kg, supporting its use in CNS-related therapeutics .

Comparative Analysis

Compound NameStructureAntioxidant ActivityCNS ActivityAntimicrobial Activity
This compoundStructureModerateAnxiolytic-like effectsPotentially active
Similar Piperazine DerivativeVariesHigh (IC50 < 20 µM)Significant (sleep induction)Active against E. coli

Q & A

Q. Table 1. Key Synthetic Conditions and Yields

Reaction TypeReagents/ConditionsYieldReference
Nucleophilic SubstitutionK2_2CO3_3, 1,4-dioxane, 110°C, 12 h88.7%
Suzuki-Miyaura CouplingPd(dppf)Cl2_2, Na2_2CO3_3, toluene/H2_2O43–60%
Reductive AminationLiAlH4_4, THF, reflux97%

Q. Table 2. Common Analytical Parameters

TechniqueKey ObservationsReference
1^1H NMR (CDCl3_3)Boc-group: δ 1.48 (s, 9H); Aromatic: δ 6.53–8.23
LCMS[M+H]+^+: 348.1–456.2
X-ray DiffractionSpace group: P21_1/c; R-factor: <0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.